Aminopeptidase-IN-1

IRAP inhibition Ki value Benzopyran series

Reproducible cognitive research demands selective IRAP inhibition-broad-spectrum aminopeptidase inhibitors like bestatin introduce confounding off-target activity across APN, APB, and related enzymes. Aminopeptidase-IN-1 (compound 16o) solves this selectivity challenge with a characterized Ki of 7.7 μM against IRAP, validated in fear-avoidance and spatial-memory paradigms. • Validated selectivity: IRAP-targeted benzopyran scaffold with defined Ki-eliminates broad-spectrum ambiguity. • Assay-ready solubility: ≥100 mg/mL in DMSO, enabling reliable in vitro concentration-response curves. • Multi-vendor availability: In-stock at standard research quantities (5-500 mg), shipped ambient or with blue ice per storage requirement.

Molecular Formula C18H16N2O6
Molecular Weight 356.3 g/mol
Cat. No. B5169538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopeptidase-IN-1
Molecular FormulaC18H16N2O6
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)O)N
InChIInChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-3-5-11(6-4-10)20(23)24)13-8-7-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3
InChIKeyPHTAMBMUQWHXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminopeptidase-IN-1: A Potent Insulin-Regulated Aminopeptidase (IRAP) Inhibitor for Cognitive and Memory Research


Aminopeptidase-IN-1 (compound 16o, CAS 374102-08-6) is a benzopyran-based small molecule that acts as a potent and selective inhibitor of insulin-regulated aminopeptidase (IRAP) with a Ki value of 7.7 μM [1]. It was identified through a medicinal chemistry optimization campaign building upon a virtual screening hit series [2]. The compound is primarily utilized as a chemical probe to investigate the role of IRAP in cognitive and memory functions, as IRAP inhibition has been shown to enhance fear avoidance and spatial memory in animal models [2].

Why Aminopeptidase-IN-1 Cannot Be Interchanged with Other Aminopeptidase Inhibitors


Aminopeptidase inhibitors constitute a diverse class of enzymes with distinct substrate specificities and physiological roles. Simple substitution of one aminopeptidase inhibitor for another is unreliable due to profound differences in target selectivity and potency. For instance, broad-spectrum aminopeptidase inhibitors such as bestatin exhibit activity against multiple aminopeptidases including APN (CD13) and APB, whereas Aminopeptidase-IN-1 is specifically characterized for its inhibition of IRAP [1]. Even within the IRAP inhibitor family, compounds demonstrate a wide range of binding affinities (Ki values spanning from low nanomolar to micromolar) that directly impact experimental outcomes [2]. These variations preclude the interchangeable use of analogs without rigorous revalidation, making product-specific selection essential for reproducible research.

Aminopeptidase-IN-1 Quantitative Differentiation: Evidence-Based Selection Guide


IRAP Inhibitory Potency of Aminopeptidase-IN-1 Compared to Structural Analogs

Aminopeptidase-IN-1 (compound 16o) exhibits an IRAP inhibition Ki of 7.7 μM, distinguishing it from both more and less potent analogs within the benzopyran series. This moderate affinity provides a distinct pharmacological window that may be advantageous for studies where complete target saturation is not desired [1].

IRAP inhibition Ki value Benzopyran series

Target Selectivity of Aminopeptidase-IN-1 Versus Broad-Spectrum Aminopeptidase Inhibitors

In contrast to broad-spectrum aminopeptidase inhibitors like bestatin, which inhibits aminopeptidase B (IC50 = 0.05 µg/mL) and aminopeptidase N (IC50 = 16.9 µM) in addition to leucine aminopeptidase , Aminopeptidase-IN-1 was specifically developed and characterized as an IRAP inhibitor. While comprehensive selectivity profiling data against all aminopeptidase family members is not publicly available for this specific compound, the medicinal chemistry campaign that produced it was focused on optimizing IRAP affinity and selectivity [1].

Selectivity IRAP Aminopeptidase

Solubility Characteristics of Aminopeptidase-IN-1 for In Vitro Assay Formulation

Aminopeptidase-IN-1 exhibits high solubility in DMSO at 100 mg/mL (280.64 mM), facilitating the preparation of concentrated stock solutions for in vitro experiments [1]. This level of solubility is comparable to that of HFI-419, which also demonstrates DMSO solubility of 100 mg/mL , ensuring ease of handling and consistent dosing in enzymatic and cellular assays.

Solubility DMSO Formulation

Chemical Stability and Storage Recommendations for Aminopeptidase-IN-1

Aminopeptidase-IN-1 is recommended for storage at 4°C with protection from light [1]. For long-term storage of solutions, it is stable at -80°C for 6 months and -20°C for 1 month, according to vendor specifications . These storage conditions are typical for benzopyran-based IRAP inhibitors and support its use in longitudinal studies.

Stability Storage Handling

Recommended Research Applications for Aminopeptidase-IN-1 Based on Empirical Evidence


Investigating IRAP-Mediated Cognitive Enhancement in Rodent Models

Aminopeptidase-IN-1 serves as a chemical probe to study the role of IRAP inhibition in cognitive function. The compound's characterization as an IRAP inhibitor with a Ki of 7.7 μM [1] supports its use in preclinical models of memory and learning, such as fear avoidance and spatial memory paradigms [2]. Researchers can employ this compound to dissect the downstream signaling pathways of IRAP that contribute to cognitive enhancement, providing a foundation for the development of novel therapeutics for memory disorders.

In Vitro Enzymatic Assays for IRAP Activity Screening

With a defined Ki value and high DMSO solubility [1], Aminopeptidase-IN-1 is well-suited for in vitro enzymatic assays to quantify IRAP activity or to screen for novel modulators of IRAP function. Its moderate potency allows for the establishment of concentration-response curves and the calculation of inhibition constants under standardized assay conditions, making it a reliable reference compound for benchmarking new chemical entities.

Functional Studies in IRAP-Expressing Cell Lines

Given its target specificity for IRAP over broad-spectrum aminopeptidases [2], Aminopeptidase-IN-1 can be utilized in cell-based assays to investigate the cellular functions of IRAP, including its roles in antigen processing, GLUT4 trafficking, and neuropeptide metabolism [3]. The compound's solubility profile facilitates its application in cell culture systems, enabling researchers to explore IRAP-dependent phenotypes with reduced confounding effects from off-target enzyme inhibition.

Lead Optimization and SAR Studies in Medicinal Chemistry

Aminopeptidase-IN-1 (compound 16o) represents a specific data point within a broader structure-activity relationship (SAR) series of benzopyran-based IRAP inhibitors [2]. Medicinal chemists can use this compound as a benchmark to understand the impact of structural modifications on IRAP binding affinity, guiding the rational design of next-generation inhibitors with improved potency, selectivity, or pharmacokinetic properties.

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